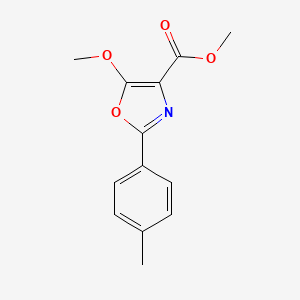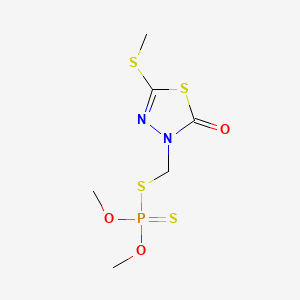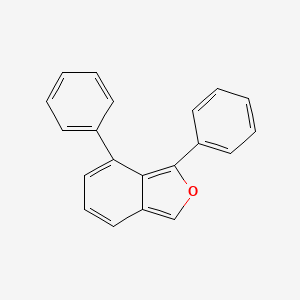![molecular formula C16H14ClNO2S B12905928 5-Chloro-1-{[4-(methanesulfonyl)phenyl]methyl}-1H-indole CAS No. 348111-48-8](/img/structure/B12905928.png)
5-Chloro-1-{[4-(methanesulfonyl)phenyl]methyl}-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-1-(4-(methylsulfonyl)benzyl)-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a chloro substituent at the 5-position of the indole ring and a methylsulfonylbenzyl group attached to the nitrogen atom of the indole.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(4-(methylsulfonyl)benzyl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloroindole and 4-(methylsulfonyl)benzyl chloride.
N-Alkylation: The key step in the synthesis is the N-alkylation of 5-chloroindole with 4-(methylsulfonyl)benzyl chloride. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reaction Conditions: The reaction mixture is typically heated to a temperature range of 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-1-(4-(methylsulfonyl)benzyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: The chloro substituent on the indole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5-Chloro-1-(4-(methylsulfonyl)benzyl)-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Chloro-1-(4-(methylsulfonyl)benzyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-1-(4-methoxybenzyl)-1H-indole: Similar structure with a methoxy group instead of a methylsulfonyl group.
5-Chloro-1-(4-cyclopropylsulfonyl)benzyl)-1H-indole: Similar structure with a cyclopropylsulfonyl group instead of a methylsulfonyl group.
Uniqueness
The presence of the methylsulfonyl group in 5-Chloro-1-(4-(methylsulfonyl)benzyl)-1H-indole imparts unique chemical and biological properties compared to its analogs. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Propiedades
Número CAS |
348111-48-8 |
|---|---|
Fórmula molecular |
C16H14ClNO2S |
Peso molecular |
319.8 g/mol |
Nombre IUPAC |
5-chloro-1-[(4-methylsulfonylphenyl)methyl]indole |
InChI |
InChI=1S/C16H14ClNO2S/c1-21(19,20)15-5-2-12(3-6-15)11-18-9-8-13-10-14(17)4-7-16(13)18/h2-10H,11H2,1H3 |
Clave InChI |
CQHKJTRGSBVZKQ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


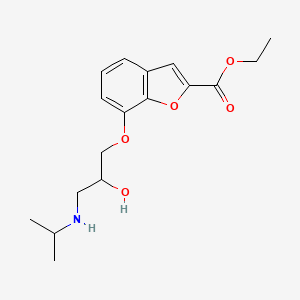


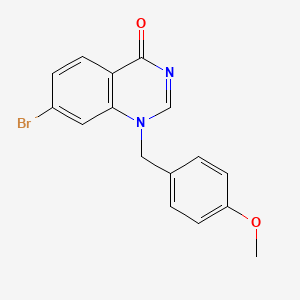


![2-[(4-Methoxyphenyl)methyl]furan](/img/structure/B12905882.png)
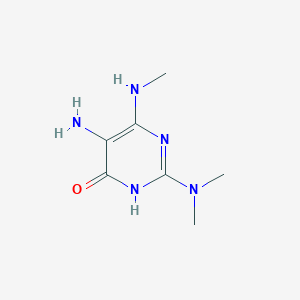

![[2,2'-Biquinolin]-4-amine, N-(4-bromophenyl)-](/img/structure/B12905888.png)

